

Nemonoxacin-d3 supplier and certificate of analysis

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Compound of Interest

Compound Name: Nemonoxacin-d3

Cat. No.: B12401436

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Nemonoxacin-d3: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide provides comprehensive information on **Nemonoxacin-d3**, including a list of suppliers, a summary of its physicochemical properties, and detailed experimental protocols for its analysis.

Nemonoxacin-d3 is the deuterated analog of Nemonoxacin, a novel non-fluorinated quinolone antibiotic. It serves as a crucial internal standard for the quantitative analysis of Nemonoxacin in biological matrices during pharmacokinetic and metabolic studies. Its use allows for precise and accurate measurements by mass spectrometry. Nemonoxacin exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria by inhibiting DNA gyrase and topoisomerase IV.

Suppliers of Nemonoxacin-d3

A number of chemical suppliers specialize in providing **Nemonoxacin-d3** for research purposes. Researchers can request a Certificate of Analysis (CoA) from these suppliers to confirm the identity, purity, and quality of the compound. A CoA typically includes detailed information from quality control testing.

Table 1: **Nemonoxacin-d3** Suppliers

Supplier	Website	Certificate of Analysis Request
Toronto Research Chemicals	--INVALID-LINK--	Available upon request
Santa Cruz Biotechnology	--INVALID-LINK--	Available upon request
ChemScene	--INVALID-LINK--	Information available on product page
MedChemExpress	--INVALID-LINK--	Information available on product page
LGC Standards	--INVALID-LINK--	Information available on product page

Physicochemical and Pharmacokinetic Data

The following table summarizes key quantitative data for Nemonoxacin. As **Nemonoxacin-d3** is used as an internal standard, its physicochemical properties are virtually identical to the unlabeled compound, with a slight increase in molecular weight due to the deuterium atoms. The pharmacokinetic data is for the parent compound, Nemonoxacin.

Table 2: Quantitative Data for Nemonoxacin

Parameter	Value	Reference
Molecular Formula	C ₁₆ H ₁₇ N ₃ O ₃	[1]
Molecular Weight	299.33 g/mol	[1]
Plasma Protein Binding	44% to 48%	[1]
Mean Apparent Volume of Distribution	~107.6 L	[1]
Mean Terminal Plasma Elimination Half-life	~12.1 hours	[1]
Renal Excretion (unchanged drug)	72.37%	[1]
Fecal Excretion (unchanged drug)	6.11%	[1]
Lower Limit of Quantification (in human plasma)	5 ng/mL	[2]
Linear Calibration Range (in human plasma)	5-1000 ng/mL	[2]

Experimental Protocol: Quantification of Nemonoxacin in Human Plasma by LC-MS/MS

This protocol is adapted from a validated method for the determination of Nemonoxacin in human plasma.[2] **Nemonoxacin-d3** would be used as the internal standard in this assay.

1. Sample Preparation (Protein Precipitation)

- To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard working solution (**Nemonoxacin-d3** in methanol).
- Add 300 µL of acetonitrile to precipitate plasma proteins.
- Vortex the mixture for 1 minute.

- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Inject a 10 µL aliquot into the LC-MS/MS system.

2. Liquid Chromatography Conditions

- LC System: Agilent 1290 Infinity II or equivalent
- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 5 µm)[2]
- Mobile Phase: Acetonitrile and 0.1% formic acid in water[2]
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C

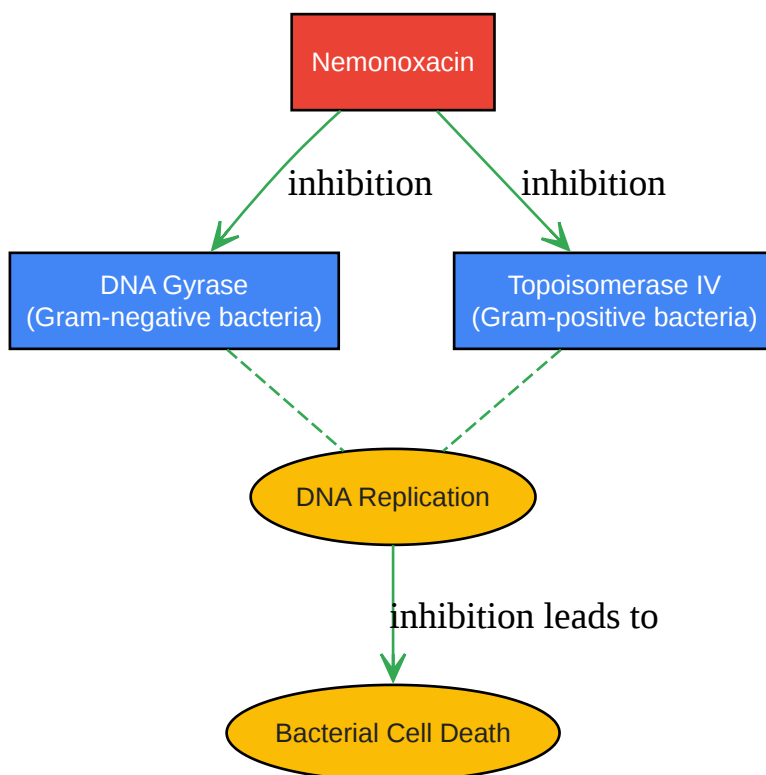
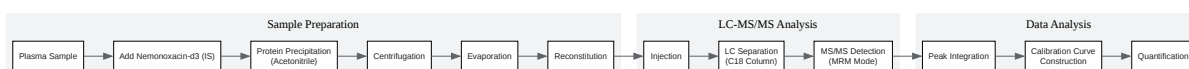
3. Mass Spectrometry Conditions

- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Mode: Electrospray Ionization (ESI), positive mode[2]
- Detection Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
 - Nemonoxacin: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific values to be determined by direct infusion of the analyte)
 - **Nemonoxacin-d3** (Internal Standard): Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific values to be determined by direct infusion of the internal standard)

4. Data Analysis

- The concentration of Nemonoxacin in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard.
- A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.
- The concentration of Nemonoxacin in the unknown samples is then interpolated from the calibration curve.

Visualizations



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References

- 1. A liquid chromatography-tandem mass spectrometry assay for the determination of nemonoxacin (TG-873870), a novel nonfluorinated quinolone, in human plasma and urine and its application to a single-dose pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
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